molecular formula C21H21NO3 B4408529 1-[3-(4-Quinolin-8-yloxybutoxy)phenyl]ethanone

1-[3-(4-Quinolin-8-yloxybutoxy)phenyl]ethanone

Cat. No.: B4408529
M. Wt: 335.4 g/mol
InChI Key: SGDORZXQTIZZBS-UHFFFAOYSA-N
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Description

1-[3-(4-Quinolin-8-yloxybutoxy)phenyl]ethanone is an organic compound that features a quinoline moiety linked to a phenyl ring through a butoxy chain

Properties

IUPAC Name

1-[3-(4-quinolin-8-yloxybutoxy)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO3/c1-16(23)18-8-4-10-19(15-18)24-13-2-3-14-25-20-11-5-7-17-9-6-12-22-21(17)20/h4-12,15H,2-3,13-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGDORZXQTIZZBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)OCCCCOC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(4-Quinolin-8-yloxybutoxy)phenyl]ethanone typically involves a multi-step process. One common method includes the following steps:

    Formation of the quinoline moiety: This can be achieved through the Skraup synthesis, where aniline reacts with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Attachment of the butoxy chain: The quinoline derivative is then reacted with 1-bromobutane under basic conditions to introduce the butoxy group.

    Coupling with the phenyl ring: The final step involves the reaction of the butoxy-quinoline derivative with 3-hydroxyacetophenone in the presence of a base to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(4-Quinolin-8-yloxybutoxy)phenyl]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

1-[3-(4-Quinolin-8-yloxybutoxy)phenyl]ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the quinoline moiety.

    Medicine: Studied for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[3-(4-Quinolin-8-yloxybutoxy)phenyl]ethanone depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of certain pathways. The quinoline moiety is known to intercalate with DNA, which could explain its potential anticancer activity.

Comparison with Similar Compounds

  • 1-{3-[4-(8-quinolinyloxy)butoxy]phenyl}methanone
  • 1-{3-[4-(8-quinolinyloxy)butoxy]phenyl}propanone

Uniqueness: 1-[3-(4-Quinolin-8-yloxybutoxy)phenyl]ethanone is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted research and applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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